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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B1681592

Introduction

Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2-
alpha (PGF20).[1] As a synthetic analogue, it mimics the physiological actions of endogenous
PGF2aq, a lipid compound with diverse hormone-like effects.[2][3] This potent pharmacological
agent is primarily utilized in human and veterinary medicine for its effects on the reproductive
system.[2][3] In human medicine, it is used to induce second-trimester abortions, for the
therapeutic termination of pregnancy in cases of fetal death, and for the induction of labor at
term.[1] In veterinary practice, it is widely employed for the synchronization of estrus, induction
of parturition, and treatment of reproductive disorders like pyometra in livestock.[3][4][5] This
document provides an in-depth technical overview of the pharmacology and toxicology of
dinoprost tromethamine for researchers, scientists, and drug development professionals.

Pharmacology

The pharmacological activity of dinoprost tromethamine is centered on its interaction with
specific cell surface receptors, leading to a cascade of intracellular events that mediate its
physiological effects.

Mechanism of Action

Dinoprost tromethamine functions as a potent agonist for the Prostaglandin F2a (FP) receptor,
a member of the G-protein coupled receptor (GPCR) family.[2][6] These receptors are located
on the surface of various cells, most notably the smooth muscle cells of the myometrium.[2]
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The binding of dinoprost to the FP receptor initiates the following signaling cascade:

o G-Protein Activation: The agonist-receptor complex activates the Gq alpha subunit of the
associated heterotrimeric G-protein.

» Phospholipase C Activation: The activated Gq subunit stimulates the membrane-bound
enzyme Phospholipase C (PLC).

e Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol
(DAG).

e Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3
receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into
the cytoplasm.[2]

e Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is a primary
trigger for smooth muscle contraction in the uterus.[2]

This signaling pathway ultimately results in the potent myometrial contractions necessary for
inducing labor or abortion.[1][2] Additionally, PGF2a can trans-activate the epidermal growth
factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling
pathway, which is linked to cell proliferation.[7]
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Caption: FP Receptor signaling cascade initiated by Dinoprost Tromethamine.

Pharmacodynamics

The primary pharmacodynamic effects of dinoprost tromethamine are on the female
reproductive system.[1]

Myometrial Stimulation: It stimulates strong, rhythmic contractions of the uterine smooth
muscle (myometrium) that are similar to those observed during labor at term.[1] The
sensitivity of the uterus to prostaglandins increases throughout pregnancy.[1]

Cervical Softening: Dinoprost facilitates the softening, effacement, and dilation of the cervix.

[1]

Luteolysis: It causes the regression of the corpus luteum, a process known as luteolysis.[3]
This leads to a sharp decline in progesterone production, which is crucial for initiating a new
estrous cycle in veterinary medicine and terminating pregnancy.[3]

Other Effects: Dinoprost can also cause bronchoconstriction and may affect the
cardiovascular system, leading to changes in heart rate and blood pressure.[4][8]
Gastrointestinal smooth muscle is also stimulated, often resulting in side effects like nausea,
vomiting, and diarrhea.[2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of dinoprost
tromethamine is characterized by rapid action and clearance.
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Parameter Description Reference

Rapidly absorbed from

intramuscular (IM) or

subcutaneous (SC) injection
Absorption sites.[4] Slowly absorbed from [1114]

the amniotic fluid into systemic

circulation when administered

intra-amniotically.[1]

o Widely distributed, but rapidly
Distribution ) ) N/A
cleared from the circulation.

Extensive and rapid first-pass
metabolism, primarily via

Metabolism enzymatic dehydrogenation in [1114]
the maternal lungs and also in
the liver.[1][4]

Extremely short plasma half-
life, reported to be less than
one minute to a few minutes
Half-Life following intravenous [1114]
administration.[1][4] The half-
life in amniotic fluid is longer,

estimated at 3 to 6 hours.[1]

i Metabolites are primarily
Excretion ) ) N/A
excreted in the urine.

Toxicology

The toxicology of dinoprost tromethamine is well-characterized, with effects primarily related to
its potent pharmacological activity.

Acute Toxicity

Dinoprost is of low acute oral and parenteral toxicity.[4]
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Species Route LD50 Reference
Rat Oral 665 mg/kg [9]

Rat (Male) Oral 1,170 mg/kg [4]

Rat (Female) Oral 1,210 mg/kg [4]

Mouse Oral 711 mg/kg [10]
Mouse (Male) Oral 1,300 mg/kg [4]

Mouse (Female) Oral 1,550 mg/kg [4]

Mouse Intravenous 331 mg/kg [10]

Repeat-Dose Toxicity

Studies in various animal species have established No-Observed-Effect Levels (NOELS).

Observed
_ _ Effects at
Species Duration Route NOEL ) Reference
Higher
Doses
3.2 No evidence
Rat 28 days Intravenous o [4]
mg/kg/day of toxicity.
Diarrhea and
Subcutaneou
Rat 6 days < 32 mg/kg depression at  [4]
s
32 mg/kg.
0.6 No signs of
Dog 30 days Intravenous o [4]
mg/kg/day toxicity.
8 mg/kg
Monkey 90 days Oral ) ) N/A [4]
(toxicological)
1.25 mg/kg
Monkey 90 days Oral (pharmacolog  N/A [4]
ical)
© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.bimedaus.com/media/k2/attachments/1PRO059_Safety_Sheet.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www2.zoetis.com.au/content/_assets/SDS/Lutalyse-Injectable-Prostaglandin-MSDS.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www2.zoetis.com.au/content/_assets/SDS/Lutalyse-Injectable-Prostaglandin-MSDS.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reproductive and Developmental Toxicology
The primary reproductive toxicity is related to its intended pharmacological effect.

 Fertility: May damage fertility.[9] Repeat-dose studies in animals have shown potential
adverse effects on the testes.[11][12]

e Pregnancy: It is a potent abortifacient and should not be used in pregnant animals intended
for term delivery.[3][5] Dinoprost tromethamine is readily absorbed through the skin and can
cause abortion.[5]

» Teratogenicity: Dinoprost was non-teratogenic in rats and rabbits at therapeutic doses.[5]
Some teratogenic changes were noted at high doses (estimated at 30 times the
recommended dose), which are likely secondary to the physiological activity (uterine
contractions) causing fetal hypoxia.[4]

Genotoxicity and Carcinogenicity

» Genotoxicity: Dinoprost tromethamine was negative in bacterial mutagenicity (Ames) tests.
[10][11]

» Carcinogenicity: It is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[11]

Safety and Adverse Effects

The most common adverse effects are extensions of the drug's pharmacological properties.

 Human Use: Expected side effects include nausea, vomiting, and diarrhea.[1]
Bronchoconstriction is a known effect, and it should be used with caution in patients with
asthma.[4][5]

» Veterinary Use: Common side effects include sweating, increased heart rate, respiratory
distress, gastrointestinal disturbances (diarrhea, colic), and local injection site reactions.[5][8]
[13] These effects are typically transient and dose-dependent.[2][13]

Experimental Protocols
Protocol: Prostaglandin FP Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of dinoprost tromethamine for the FP receptor

using a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line recombinantly
expressing the human FP receptor (e.g., HEK293 cells).

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4) is prepared.
Reaction Mixture: In a 96-well plate, combine:

o Afixed concentration of a radiolabeled prostaglandin (e.qg., [3H]-PGF2a) near its Kd value.
o Varying concentrations of unlabeled dinoprost tromethamine (competitor).

o Prepared cell membranes.

Controls:

o Total Binding: Radioligand and membranes without any competitor.

o Non-specific Binding: Radioligand and membranes in the presence of a high concentration
of an unlabeled standard PGF2a.

Incubation: The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room
temperature to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using
a cell harvester. This separates the bound radioligand from the unbound.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation
counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The data are then fitted to a one-site competition model using non-linear regression
analysis to determine the IC50 (concentration of dinoprost that inhibits 50% of specific
binding). The Ki is then calculated using the Cheng-Prusoff equation.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol: In Vivo Luteolysis Assessment in Dairy Cows

Objective: To evaluate the efficacy of dinoprost tromethamine in inducing luteolysis in lactating
dairy cows.

Methodology:

e Animal Selection: Select healthy, cycling lactating dairy cows determined to have a functional
corpus luteum (CL) via palpation or ultrasonography, typically between days 5 and 18 of the
estrous cycle.

o Baseline Sampling: Collect a baseline blood sample (Day 0) via jugular or coccygeal
venipuncture into a heparinized or EDTA tube.

o Treatment Administration: Administer a single intramuscular injection of dinoprost
tromethamine at the recommended dose (e.g., 25 mg).[4][14]

o Post-Treatment Sampling: Collect subsequent blood samples at timed intervals, for example,
at 24, 48, and 72 hours post-injection.[15]

o Sample Processing: Centrifuge all blood samples to separate the plasma. Store plasma at
-20°C until analysis.

o Hormone Analysis: Measure plasma progesterone concentrations using a validated enzyme-
linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

o Data Analysis: Luteolysis is confirmed by a significant drop in plasma progesterone
concentration (e.g., to <1.0 ng/mL) in the post-treatment samples compared to the baseline.
[15] The percentage of cows exhibiting luteolysis is calculated to determine efficacy.
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Caption: Experimental workflow for assessing in vivo luteolytic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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